2-Cyclopentylcyclobutanone
Overview
Description
2-Cyclopentylcyclobutanone (2-CPCB) is an important cyclic ketone that has been used in various laboratory experiments and as a chemical intermediate in the synthesis of pharmaceuticals. It is a colorless, volatile liquid with a sweet, fruity odor. It has a boiling point of 95 °C, a melting point of -20 °C, and a vapor pressure of 0.5 atm. 2-CPCB is a cyclic ketone that can be synthesized from cyclopentanone and cyclobutanol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in many laboratory experiments.
Mechanism of Action
Mode of Action
It’s worth noting that cyclobutane derivatives are often involved in [2 + 2] cycloaddition reactions . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Biochemical pathways are typically determined through extensive research and experimentation, which is lacking for this compound .
Result of Action
Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is within a biological system . .
Advantages and Limitations for Lab Experiments
2-Cyclopentylcyclobutanone has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a sweet, fruity odor, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 2-Cyclopentylcyclobutanone is a highly flammable liquid and should be handled with care. In addition, the reaction of cyclopentanone with cyclobutanol in the presence of an acid catalyst can be difficult to control and can lead to unwanted side reactions.
Future Directions
2-Cyclopentylcyclobutanone has a wide range of applications in the synthesis of pharmaceuticals, polymers, and organometallic compounds. In the future, 2-Cyclopentylcyclobutanone could be used to synthesize a variety of novel compounds, such as heterocyclic compounds and organometallic compounds. In addition, 2-Cyclopentylcyclobutanone could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds. Finally, 2-Cyclopentylcyclobutanone could be used to develop new catalysts and reagents for use in laboratory experiments.
Scientific Research Applications
2-Cyclopentylcyclobutanone has been used in various scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of polymers and in the preparation of novel organometallic compounds. In addition, 2-Cyclopentylcyclobutanone has been used in the synthesis of heterocyclic compounds, such as indoles, pyrroles, and furans.
properties
IUPAC Name |
2-cyclopentylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXAZOWQGFRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylcyclobutanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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